molecular formula C25H24N6O3 B2995069 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1207045-90-6

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B2995069
CAS RN: 1207045-90-6
M. Wt: 456.506
InChI Key: ORBOFWCDWVZNKK-UHFFFAOYSA-N
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Description

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
BenchChem offers high-quality 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Properties

  • A study on the crystal structure of a related capsaicinoid compound provides insights into the structural relationships within this class of chemicals. The analysis revealed how the vanilloid, amide, and dimethylphenyl groups are oriented with respect to each other, highlighting the unique conformation of these molecules in the crystalline state. This information is vital for understanding the molecular interactions and properties of similar compounds (Park et al., 1995).

Potential Applications in Photochemistry

  • Research into the photochemistry of certain compounds related to the one has led to the discovery of new reactions and products. For example, photolysis of specific derivatives yielded methylenebarbaralanes and other cyclic compounds. These findings could suggest potential applications in synthetic organic chemistry, where such reactions are utilized to create novel compounds with unique properties (Tian et al., 1988).

Catalyst-Induced Reactions

  • Studies involving platinum-catalyzed reactions of compounds containing alkynylphenylureas and -acetamides have demonstrated the ability to form complex tetracyclic structures through N-O bond cleavage. This process showcases the potential of catalytic systems to induce complex transformations, which could be applied in the synthesis of pharmacologically active compounds or materials with specific molecular architectures (Nakamura et al., 2009).

Exploration of Synthetic Pathways

  • The exploration of synthetic pathways has led to the development of methods for creating compounds with significant biological activity. For instance, the synthesis of analgesic compounds featuring complex tetracyclic structures has been achieved through strategic chemical reactions. This type of research underpins the development of new drugs and therapeutic agents, demonstrating the importance of synthetic chemistry in pharmaceutical research (Fisher et al., 1977).

properties

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-16-4-7-19(12-17(16)2)21-13-22-24-28-31(25(33)29(24)10-11-30(22)27-21)15-23(32)26-14-18-5-8-20(34-3)9-6-18/h4-13H,14-15H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOFWCDWVZNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)OC)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

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